molecular formula C10H18O7 B6217745 {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane CAS No. 6947-11-1

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane

Cat. No.: B6217745
CAS No.: 6947-11-1
M. Wt: 250.25 g/mol
InChI Key: BTGIDKYLTZIVED-UHFFFAOYSA-N
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Chemical Reactions Analysis

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function . These interactions can result in various biochemical and physiological effects, depending on the specific context and application.

Comparison with Similar Compounds

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane can be compared with other similar compounds, such as ethylene glycol bis(allyl carbonate) and other carbonate esters. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties that make it suitable for a wide range of applications.

Properties

CAS No.

6947-11-1

Molecular Formula

C10H18O7

Molecular Weight

250.25 g/mol

IUPAC Name

2-(2-ethoxycarbonyloxyethoxy)ethyl ethyl carbonate

InChI

InChI=1S/C10H18O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-8H2,1-2H3

InChI Key

BTGIDKYLTZIVED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCOCCOC(=O)OCC

Purity

95

Origin of Product

United States

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